1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone

Medicinal Chemistry Cross-Coupling Synthetic Methodology

This halogenated heterocyclic ketone addresses the need for regioselectively functionalizable building blocks in medicinal chemistry. Its 3-bromo-4-trifluoroacetyl substitution pattern is essential for cross-coupling precision and electrophilic warhead activity. - Directly validated for synthesizing AMPA receptor potentiators (WO2008/148832 A1). - Trifluoromethyl ketone moiety enables covalent targeting of kinase active sites (e.g., EGFR, BTK). - Aryl bromide handle for Suzuki/Buchwald-Hartwig library diversification. Supplied at verified purity; cold-chain shipping ensures reagent integrity for critical hit-to-lead programs.

Molecular Formula C7H3BrF3NO
Molecular Weight 254 g/mol
CAS No. 1060802-29-0
Cat. No. B1402933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone
CAS1060802-29-0
Molecular FormulaC7H3BrF3NO
Molecular Weight254 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C(=O)C(F)(F)F)Br
InChIInChI=1S/C7H3BrF3NO/c8-5-3-12-2-1-4(5)6(13)7(9,10)11/h1-3H
InChIKeyGLZQSTZHDYYNQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone: Physicochemical & Structural Baseline


1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone (CAS 1060802-29-0) is a halogenated heterocyclic ketone with the molecular formula C₇H₃BrF₃NO and a molecular weight of 254.00 g/mol . The compound is a crystalline solid soluble in common organic solvents such as acetone, methanol, and dimethylformamide . Its structure features a pyridine ring brominated at the 3-position and a trifluoroacetyl group at the 4-position, creating a reactive electrophilic ketone and an aryl bromide site for cross-coupling chemistry . The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, particularly for the construction of kinase inhibitor scaffolds and other bioactive molecules . Commercial availability typically ranges from 95% to 98% purity, with storage recommended at 2-8°C .

Aryl bromide for palladium-catalyzed cross-coupling reactions
Trifluoromethyl ketone as reactive electrophilic handle
Key intermediate for kinase inhibitor scaffold synthesis

Non-Interchangeability of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone


Generic substitution of 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanone with another bromopyridinyl trifluoroethanone isomer (e.g., the 2-bromo or 6-bromo regioisomers) is not scientifically justified due to the profound influence of bromine substitution pattern on both reactivity and biological target engagement. The 3-bromo-4-trifluoroacetyl substitution pattern creates a unique electronic and steric environment that dictates the regioselectivity of palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) and the binding conformation in kinase ATP-binding pockets . Furthermore, the compound serves as a key intermediate in the synthesis of AMPA receptor potentiators, where the specific bromine position is critical for subsequent functionalization steps; a different isomer would yield a structurally distinct final product with altered pharmacological properties [1]. The trifluoromethyl ketone moiety itself imparts a distinct electrophilic character and metabolic stability compared to non-fluorinated analogs, making the compound non-interchangeable with simple acetylpyridines . Therefore, substitution without rigorous re-validation of the entire synthetic route and biological profile introduces significant risk of project failure.

Regioisomer mismatch Bromine position (3- vs 2- or 6-) alters cross-coupling selectivity and final scaffold geometry, and may not transfer directly to established medicinal chemistry routes.
Functional group substitution Non-fluorinated acetyl analog lacks the electrophilic warhead character and metabolic stability profile of the trifluoromethyl ketone; direct replacement may shift target engagement and synthetic utility.

Evidence for 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone vs. Closest Analogs


Regiochemical Effects on Cross-Coupling Reactivity

The 3-bromo-4-trifluoroacetyl substitution pattern in 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanone offers a distinct electronic and steric profile compared to the 2-bromo or 6-bromo regioisomers. This influences the rate and selectivity of Suzuki-Miyaura and Buchwald-Hartwig couplings, which are critical for constructing complex drug-like molecules . While direct comparative kinetic data for this specific compound are not available in the public domain, class-level inference from studies on bromopyridine isomers indicates that the 3-bromo position adjacent to the pyridine nitrogen can exhibit enhanced oxidative addition rates with palladium catalysts due to electronic effects . This can translate to higher yields and fewer byproducts in the synthesis of kinase inhibitor intermediates, directly impacting procurement value through reduced purification costs and increased synthetic efficiency .

Regiochemical reactivity
Class-level inference
3-bromo pattern may favor oxidative addition versus 2-bromo/6-bromo isomers (electronic inference)
Supports synthetic route selection for cross-coupling
Quantitative kinetic data not publicly available
Medicinal Chemistry Cross-Coupling Synthetic Methodology

Trifluoromethyl Ketone Warhead for Covalent Inhibition

The trifluoromethyl ketone (TFK) group in 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanone is a well-established electrophilic warhead for covalent modification of serine and cysteine proteases, as well as certain kinases . In contrast to non-fluorinated acetyl groups, the strong electron-withdrawing effect of the trifluoromethyl group increases the electrophilicity of the carbonyl carbon, enhancing its reactivity toward nucleophilic amino acid residues in enzyme active sites . This property is not present in the analogous methyl ketone (1-(3-bromopyridin-4-yl)ethanone, CAS 111043-06-2), which would exhibit significantly lower potency and a different mechanism of action in covalent inhibitor design . The TFK moiety also confers increased metabolic stability compared to ester or amide groups, a critical factor for in vivo efficacy .

Electrophilic character
Class-level inference
Trifluoromethyl ketone increases carbonyl electrophilicity by ~2–3 orders of magnitude vs. methyl ketone
Reactivity profile may support covalent probe design
Metabolic stability advantage is class-level context
Covalent Inhibitors Kinase Inhibitors Medicinal Chemistry

Key Intermediate for AMPA Receptor Potentiators

Patent WO2008/148832 A1 (Glaxo Group Limited) explicitly utilizes 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanone as an intermediate in the preparation of compounds that potentiate the AMPA receptor, a therapeutic target for cognitive disorders and depression [1]. The patent describes the compound's role in constructing the core heterocyclic scaffold, where the bromine atom serves as a handle for further functionalization via cross-coupling to install key aryl or heteroaryl groups . The specific 3-bromo-4-trifluoroacetyl substitution pattern is essential for the regioselective introduction of these groups; use of a different isomer would lead to a structurally distinct final product with unknown and likely suboptimal AMPA receptor activity . This provides direct, verifiable evidence of the compound's critical role in a specific drug discovery program.

AMPA potentiator intermediate
Head-to-head
Only the 3-bromo-4-trifluoroacetyl isomer is specified in patent WO2008/148832 A1 for AMPA receptor modulator synthesis
Patent-validated intermediate for neuroscience research
Alternative isomers not supported by disclosed synthetic route
Neuroscience AMPA Receptor Drug Discovery

Optimal Applications of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone


AMPA Receptor Potentiator Synthesis

This compound is directly validated as a key intermediate in the synthesis of AMPA receptor potentiators, as disclosed in patent WO2008/148832 A1 [1]. Its specific bromine substitution pattern enables the regioselective introduction of aryl/heteroaryl groups via cross-coupling, which is essential for achieving the desired biological activity. Procurement is justified for any medicinal chemistry program targeting cognitive enhancement or depression therapy involving AMPA receptor modulation.

Covalent Kinase Inhibitor Scaffolds

The trifluoromethyl ketone moiety serves as an electrophilic warhead for covalent modification of kinase active sites . This compound is ideally suited for the development of targeted covalent inhibitors (TCIs) against kinases with a nucleophilic cysteine residue in the ATP-binding pocket (e.g., EGFR, BTK, JAK3). The enhanced metabolic stability conferred by the trifluoromethyl group makes it a superior building block compared to non-fluorinated acetylpyridines .

Cross-Coupling Diversification for Chemical Libraries

The aryl bromide at the 3-position of the pyridine ring provides a versatile handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions . This compound is a valuable building block for generating diverse libraries of pyridine-based small molecules, particularly for hit-to-lead optimization in kinase inhibitor and GPCR modulator programs. Its unique electronic profile may offer advantages in reaction yield and selectivity compared to other bromopyridine regioisomers .

Fluorinated Probes for Chemical Biology

The trifluoromethyl group is a well-known ¹⁹F NMR probe and can be used to monitor protein-ligand interactions or metabolic fate . This compound can be incorporated into chemical biology tools to study enzyme mechanisms or cellular uptake, leveraging the unique spectroscopic properties of fluorine.

Application
Selection Property
Validation Focus
AMPA receptor modulator synthesis
Regiospecific bromine substitution pattern
Patent-defined synthetic route fidelity
Kinase inhibitor probe development
Electrophilic trifluoromethyl ketone warhead
Covalent target engagement confirmation
Chemical library diversification
Aryl bromide cross-coupling handle
Coupling efficiency and regioselectivity review
19F NMR probe development
Trifluoromethyl group as NMR reporter
Fluorine signal specificity in biological milieu

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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